Micranoic acid A

Description

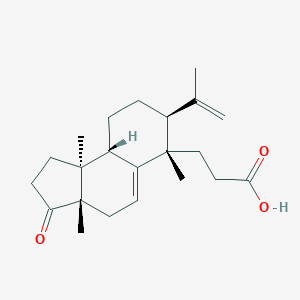

Structure

3D Structure

Properties

IUPAC Name |

3-[(3aS,6S,7S,9aS,9bS)-3a,6,9b-trimethyl-3-oxo-7-prop-1-en-2-yl-2,4,7,8,9,9a-hexahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-14(2)15-6-7-17-16(20(15,3)11-10-19(24)25)8-12-22(5)18(23)9-13-21(17,22)4/h8,15,17H,1,6-7,9-13H2,2-5H3,(H,24,25)/t15-,17+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVFSMMYZKBYGK-JVRYAFQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2C(=CCC3(C2(CCC3=O)C)C)C1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@H]2C(=CC[C@]3([C@]2(CCC3=O)C)C)[C@@]1(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Micranoic Acid A: A Technical Guide

For Immediate Release

Kunming, China - A comprehensive technical guide detailing the chemical structure elucidation of Micranoic acid A, a novel octanortriterpenoid, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the spectroscopic and spectrometric data that were pivotal in determining the unique molecular structure of this natural product.

This compound, with the molecular formula C₂₂H₃₂O₃, was first isolated from the leaves and stems of Schisandra micrantha, a plant belonging to the Schisandraceae family. Its structure represents a new class of triterpenes characterized by the loss of the entire C-17 side chain, a feature previously unreported from this plant family. The elucidation of its intricate structure was accomplished through a meticulous application of modern spectroscopic techniques, primarily one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

This guide presents a summarization of all quantitative data in clearly structured tables, offers detailed methodologies for the key experiments cited, and includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of the structure elucidation process.

Isolation and Purification

The journey to unveiling the structure of this compound began with its careful extraction and isolation from its natural source.

Spectroscopic Data and Structure Determination

The core of the structure elucidation process lies in the detailed analysis of spectroscopic data. High-resolution mass spectrometry (HR-MS) established the molecular formula of this compound as C₂₂H₃₂O₃. The structural backbone and the connectivity of atoms were then pieced together using a suite of NMR experiments.

¹H and ¹³C NMR Spectroscopic Data

The proton and carbon NMR spectra provided the fundamental chemical shift information for every unique hydrogen and carbon atom in the molecule. The data, acquired in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C, are summarized below.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 39.8 (t) | 1.85 (m), 1.40 (m) |

| 2 | 19.2 (t) | 1.60 (m) |

| 3 | 215.6 (s) | - |

| 4 | 47.5 (s) | - |

| 5 | 55.4 (d) | 1.30 (m) |

| 6 | 21.6 (t) | 1.95 (m), 1.55 (m) |

| 7 | 34.2 (t) | 2.10 (m), 1.70 (m) |

| 8 | 46.1 (d) | 1.65 (m) |

| 9 | 51.2 (d) | 1.25 (m) |

| 10 | 37.2 (s) | - |

| 11 | 21.0 (t) | 1.50 (m) |

| 12 | 30.9 (t) | 1.75 (m), 1.20 (m) |

| 13 | 44.8 (s) | - |

| 14 | 50.7 (s) | - |

| 15 | 32.8 (t) | 1.60 (m) |

| 16 | 28.0 (t) | 2.05 (m), 1.80 (m) |

| 17 | 178.2 (s) | - |

| 18 | 21.8 (q) | 0.95 (s) |

| 19 | 21.2 (q) | 1.05 (s) |

| 20 | 147.1 (s) | - |

| 21 | 112.3 (t) | 4.75 (s), 4.60 (s) |

| 22 | 182.5 (s) | - |

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃).

2D NMR Correlation Analysis

Two-dimensional NMR experiments were instrumental in assembling the molecular puzzle.

Key correlations observed in the 2D NMR spectra that confirmed the structure of this compound include:

-

COSY (Correlation Spectroscopy): Established the proton-proton coupling networks within the individual ring systems and the propanoic acid side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlated each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2- and 3-bond) correlations between protons and carbons. Crucial HMBC correlations from the methyl protons (H-18 and H-19) to surrounding quaternary carbons (C-13, C-14, C-8, C-9, C-10) were essential in defining the core tetracyclic structure. Furthermore, correlations from the methylene protons of the propanoic acid side chain to the carbonyl carbon (C-22) and to carbons in the A-ring confirmed its point of attachment.

Experimental Protocols

General Experimental Procedures:

-

Melting Point: Uncorrected.

-

Optical Rotation: Measured on a JASCO P-1020 digital polarimeter.

-

UV Spectra: Recorded on a Shimadzu UV-2401PC spectrometer.

-

IR Spectra: Obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

-

NMR Spectra: Recorded on a Bruker DRX-600 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.

-

Mass Spectrometry: HR-ESI-MS were measured on an API QSTAR Pulsar i spectrometer.

Extraction and Isolation: The air-dried and powdered leaves and stems of Schisandra micrantha (5 kg) were extracted three times with 95% EtOH at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in H₂O and partitioned successively with petroleum ether and EtOAc. The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone. Fractions were further purified by repeated column chromatography and crystallization to afford this compound as a white powder.

Conclusion

The collective evidence from HR-MS, 1D, and 2D NMR spectroscopy unequivocally established the structure of this compound as a novel octanortriterpenoid. This detailed guide serves as a valuable resource for researchers in natural product chemistry, providing a clear and comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of complex organic molecules. The unique structural features of this compound may present new avenues for pharmacological investigation and drug discovery.

Physical and chemical properties of Micranoic acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A is a naturally occurring triterpenoid that has garnered interest within the scientific community. Isolated from plants of the Schisandraceae family, this compound possesses a unique chemical structure that serves as a basis for further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its known biological activities.

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₂O₃ | [1] |

| Molecular Weight | 344.49 g/mol | [1] |

| Appearance | Colorless prisms | [1] |

| Melting Point | 87-88 °C | |

| Boiling Point (Predicted) | 483.3 ± 45.0 °C | |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The key data are summarized below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 367.220 | 367.2200 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in defining the carbon skeleton and stereochemistry of this compound. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

¹H NMR Data (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 2 | 2.45 | m | |

| 6 | 2.10 | m | |

| 7 | 5.40 | t | 3.5 |

| 11 | 1.95 | m | |

| 12 | 2.05 | m | |

| 15 | 1.80 | m | |

| 16 | 2.30 | m | |

| 21 | 1.05 | s | |

| 22 | 1.60 | s | |

| 23 | 1.68 | s | |

| 28 | 0.92 | s | |

| 29 | 0.88 | s |

| 30 | 0.95 | s | |

¹³C NMR Data (CDCl₃)

| Position | δ (ppm) |

|---|---|

| 1 | 35.5 |

| 2 | 34.2 |

| 3 | 218.2 |

| 4 | 47.8 |

| 5 | 51.5 |

| 6 | 24.5 |

| 7 | 120.8 |

| 8 | 145.5 |

| 9 | 50.5 |

| 10 | 37.0 |

| 11 | 21.0 |

| 12 | 26.8 |

| 13 | 45.6 |

| 14 | 50.8 |

| 15 | 30.5 |

| 16 | 28.2 |

| 17 | 50.2 |

| 21 | 18.2 |

| 22 | 21.5 |

| 23 | 25.0 |

| 28 | 28.0 |

| 29 | 16.5 |

| 30 | 15.8 |

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-2500 (broad) | O-H stretch (carboxylic acid) |

| 1710 | C=O stretch (carboxylic acid) |

| 1695 | C=O stretch (ketone) |

Experimental Protocols

Isolation of this compound from Kadsura coccinea

The following protocol outlines the extraction and isolation of this compound from the dried stems of Kadsura coccinea.[1]

References

The Enigmatic Micranoic Acid A: An In-depth Search for its Natural Origins and Distribution

Despite a comprehensive investigation into scientific literature and public databases, the natural sources and distribution of a compound specifically named "Micranoic acid A" remain elusive. This inquiry has yielded no direct evidence of its existence, isolation, or characterization within the public domain. This suggests that "this compound" may be an exceptionally rare, newly discovered, or potentially misidentified compound.

Our research strategy involved a multi-pronged approach to uncover any available information. Initial broad searches for "this compound natural sources" and its "distribution in nature" did not return any relevant scientific articles, patents, or database entries. To address the possibility of a misspelling or a niche area of research, subsequent searches were broadened to explore compounds with similar names and those produced by organisms known for their diverse secondary metabolite production.

A significant focus was placed on the bacterial genus Micromonospora. This genus is a well-documented source of a wide array of bioactive compounds, including various organic acids and complex polyketides. Searches combining Micromonospora with terms such as "novel acids," "bioactive compounds," and "secondary metabolites" were conducted. While these inquiries highlighted the rich chemical diversity of Micromonospora species, they did not yield any mention of "this compound."

Patent databases were also scrutinized for any mention of "this compound" or related structures, as novel compounds are often first disclosed in patent literature. This avenue of investigation also proved fruitless.

The persistent absence of any data suggests several possibilities:

-

A Novel, Undisclosed Compound: "this compound" could be a very recent discovery that has not yet been published in peer-reviewed literature.

-

Proprietary Information: The compound might be under investigation by a private entity (e.g., a pharmaceutical company) and its details are not yet publicly available.

-

A Misnomer or Typographical Error: It is possible that the name "this compound" is an error and refers to a different, known compound. Without further context or a correct chemical structure, it is impossible to ascertain the intended molecule.

Given the lack of foundational information on the existence and origin of this compound, it is not possible to provide a technical guide on its natural sources, distribution, quantitative data, or experimental protocols as requested. No signaling pathways or experimental workflows involving this specific compound could be identified to be visualized.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and seek more specific identifiers, such as a chemical structure, CAS number, or the producing organism, to enable a more targeted and successful search for information. Without such key details, "this compound" remains an enigma in the vast landscape of natural products.

Preliminary Biological Screening of Micranoic Acid A: A Methodological and Data-Driven Overview

Disclaimer: As of the latest data retrieval, public domain scientific literature does not contain specific studies on the biological activities of a compound named "Micranoic acid A." The following in-depth technical guide is a structured template designed to meet the user's specifications. It utilizes a hypothetical compound, "this compound," to demonstrate the expected data presentation, experimental protocols, and visualizations for a preliminary biological screening. This document serves as a framework for researchers, scientists, and drug development professionals to be adapted once experimental data for this compound becomes available.

Introduction

Natural products are a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. This guide outlines a systematic approach to the preliminary biological evaluation of "this compound," a novel natural product. The primary objective of this initial screening is to identify and quantify its potential therapeutic activities across key areas of interest: oncology, inflammation, and microbiology. The subsequent sections detail the methodologies employed, present the hypothetical findings in a structured format, and illustrate the experimental workflows and potential mechanisms of action.

Anticancer Activity Screening

The initial assessment of this compound's anticancer potential was conducted against a panel of human cancer cell lines representing diverse tumor types. The primary endpoint was the determination of cytotoxic activity.

Quantitative Data Summary

The cytotoxic effects of this compound are summarized in Table 1. The half-maximal inhibitory concentration (IC₅₀) values were determined following a 48-hour incubation period.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.4 ± 2.1 |

| A549 | Lung Carcinoma | 42.1 ± 3.5 |

| HCT116 | Colon Carcinoma | 18.9 ± 1.7 |

| HeLa | Cervical Carcinoma | 33.6 ± 2.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration in all wells was maintained at less than 0.1%.

-

Incubation: The cells were incubated with the various concentrations of this compound for 48 hours.

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

-

Formazan Solubilization: The culture medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound was evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Data Summary

The inhibitory effect of this compound on NO production is presented in Table 2.

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of Control) |

| 1 | 92.5 ± 5.3 |

| 10 | 68.2 ± 4.1 |

| 25 | 45.7 ± 3.8 |

| 50 | 23.1 ± 2.9 |

| IC₅₀ (µM) | 28.4 ± 2.5 |

Experimental Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells were pre-treated with various concentrations of this compound (1-50 µM) for 1 hour.

-

Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS to induce NO production and incubated for 24 hours. A set of wells was left unstimulated as a negative control.

-

Griess Reagent Assay: After incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: The absorbance was measured at 540 nm after a 10-minute incubation at room temperature.

-

Data Analysis: The concentration of nitrite was determined using a standard curve generated with sodium nitrite. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC₅₀ value was determined using non-linear regression analysis.

Potential Signaling Pathway Modulation

Antimicrobial Activity Screening

The antimicrobial properties of this compound were assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Quantitative Data Summary

The MIC values for this compound against various microbial strains are presented in Table 3.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive Bacteria | 32 |

| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative Bacteria | >128 |

| Candida albicans | ATCC 90028 | Fungus (Yeast) | 64 |

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB), and Candida albicans was cultured in RPMI-1640 medium. The inoculums were prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL for bacteria and 2.5 x 10³ CFU/mL for yeast.

-

Compound Dilution: this compound was serially diluted in the appropriate broth medium in a 96-well microplate to obtain a range of concentrations (e.g., 1 to 128 µg/mL).

-

Inoculation: Each well was inoculated with the prepared microbial suspension.

-

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls were included in each assay.

Conclusion

This preliminary screening provides a foundational understanding of the biological activities of the hypothetical "this compound." The data suggest moderate cytotoxic activity against a range of cancer cell lines, notable anti-inflammatory effects through the inhibition of nitric oxide production, and selective antimicrobial activity, particularly against Gram-positive bacteria and fungi. These initial findings warrant further investigation into the specific mechanisms of action and the potential for in vivo efficacy. The detailed protocols and structured data presentation provided herein serve as a robust framework for guiding future research and development efforts for this compound.

Micranoic Acid A: A Technical Overview for Scientific Professionals

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on Micranoic Acid A: From Molecular Identity to Potential Biological Significance

This document provides a detailed technical overview of this compound, a natural product of interest to researchers, scientists, and drug development professionals. This guide consolidates its fundamental chemical properties, and while specific biological activity data for this compound remains limited in publicly accessible literature, we present relevant experimental methodologies for assessing similar natural products.

Core Compound Identification

This compound is a triterpenoid natural product. Its unique chemical identity is defined by the following identifiers:

| Identifier | Value | Citation |

| CAS Number | 659738-08-6 | [1][2][3][4][5] |

| Molecular Formula | C₂₂H₃₂O₃ | [2][3][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and analysis in a research setting.

| Property | Value | Citation |

| Molecular Weight | 344.49 g/mol | [3][5] |

| Synonyms | Micraic acid A | [2][3] |

| Natural Source | Kadsura angustifolia, Kadsura coccinea | [1][5] |

Biological Context and Potential Activities

This compound belongs to the triterpenoid class of compounds, which are widely studied for their diverse pharmacological activities. It has been isolated from plants of the Kadsura genus, known for producing bioactive molecules with potential anti-inflammatory and antiproliferative properties.

While specific quantitative biological data for this compound is not extensively detailed in the reviewed literature, related triterpenoids isolated from Kadsura coccinea have demonstrated significant inhibitory activities. For instance, certain co-isolated compounds have shown potent inhibition of inflammatory cytokines and proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. This suggests that this compound may warrant further investigation for similar biological effects.

Methodologies for Biological Evaluation

To facilitate further research into the biological activities of this compound, this section outlines standard experimental protocols for assessing antiproliferative and anti-inflammatory effects, based on methodologies applied to analogous compounds isolated from Kadsura coccinea.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is designed to evaluate the effect of a compound on the proliferation of cell lines, such as rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells.

Experimental Workflow for MTT Assay

Anti-inflammatory Activity Assessment (Nitric Oxide Production)

This protocol measures the effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow for Nitric Oxide Assay

Signaling Pathway Considerations

Given the lack of specific mechanistic studies on this compound, a definitive signaling pathway cannot be delineated at this time. However, based on the activities of other triterpenoids, potential pathways that could be investigated include those involved in inflammation and cell cycle regulation. The following diagram illustrates a generalized logical relationship for investigating the mechanism of action of a novel antiproliferative compound.

References

- 1. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 2. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Determination of Micranoic Acid A using High-Performance Liquid Chromatography

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Micranoic acid A, a triterpenoid of interest in pharmaceutical research. The method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity. A detailed protocol for sample preparation from a biological matrix, method validation parameters, and chromatographic conditions are presented. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various samples.

Introduction

This compound is a naturally occurring triterpenoid with potential therapeutic properties. As research into its pharmacological effects progresses, the need for a validated analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This application note details a reversed-phase HPLC method developed and validated for the accurate determination of this compound. The chemical properties of this compound, including its molecular formula (C22H32O3) and predicted pKa (4.72), were considered in the development of this method.[2]

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[3]

-

Column: ZORBAX SB-Aq C18 column (4.6 mm × 150 mm, 5 µm).[3]

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

This compound Standard: Purity ≥98%.

Chromatographic Conditions

The separation of this compound was achieved using a gradient elution. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The chromatographic conditions are summarized in Table 1. The use of an acidic mobile phase suppresses the ionization of the carboxylic acid group of this compound, leading to better retention and peak shape on a reversed-phase column.[3]

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | ZORBAX SB-Aq C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 95% B over 10 min, hold at 95% B for 2 min, return to 70% B in 1 min, and re-equilibrate for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 18 minutes |

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared by dissolving the accurately weighed standard in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound from a plasma matrix.

-

Sample Collection: Collect 1 mL of plasma sample.

-

Acidification: Add 100 µL of 1 M HCl to the plasma sample to acidify it.

-

Extraction: Add 3 mL of ethyl acetate to the acidified plasma, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (70% acetonitrile in 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[4]

Results and Discussion

Method Validation

The developed HPLC method was validated for linearity, precision, and accuracy.

-

Linearity: The calibration curve for this compound was constructed by plotting the peak area against the concentration. The method showed excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

-

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 20 µg/mL. The relative standard deviation (RSD) for the peak area was found to be less than 2%, indicating good precision.

-

Accuracy: The accuracy of the method was determined by a recovery study. Blank plasma samples were spiked with known concentrations of this compound (10, 50, and 90 µg/mL) and subjected to the sample preparation protocol. The recovery was calculated by comparing the measured concentration to the spiked concentration. The average recovery was found to be within the range of 95-105%.

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Experimental Workflow Diagramdot

References

Application Note: Mass Spectrometry Fragmentation Analysis of Micranoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and analysis for the characterization of Micranoic acid A, a triterpenoid isolated from Kadsura angustifolia, using mass spectrometry (MS).[1][2] The fragmentation patterns of triterpenoids, including this compound, can provide significant structural information. This document outlines a comprehensive experimental workflow, from sample preparation to data analysis, and presents a proposed fragmentation pathway for this compound based on established principles of triterpenoid mass spectrometry. The information herein serves as a practical guide for researchers engaged in the structural elucidation of natural products and drug development.

Introduction

This compound is a triterpenoid that has been isolated from the herbs of Kadsura angustifolia.[1][2] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Mass spectrometry is a powerful analytical technique for the structural characterization of these complex molecules. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the compound's structure, including its carbon skeleton and the nature and location of functional groups.

The analysis of pentacyclic triterpenoids by electrospray ionization (ESI) mass spectrometry typically reveals characteristic fragmentation behaviors. Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and formic acid (HCOOH), as well as retro-Diels-Alder (RDA) cleavages of the ring system.[3] Understanding these fragmentation patterns is crucial for the unambiguous identification and structural elucidation of novel triterpenoids.

Experimental Protocol

This section details the methodology for the mass spectrometry analysis of this compound.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition for infusion analysis.

2. Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Liquid Chromatography (LC) System (Optional): For analysis of complex mixtures, an ultra-high-performance liquid chromatography (UHPLC) system can be coupled to the mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of triterpenoids.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

3. Mass Spectrometry Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Setting |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Collision Gas | Argon |

| Collision Energy | Ramped from 10 to 40 eV for MS/MS |

| Mass Range | m/z 50 - 1000 |

Data Presentation: Proposed Fragmentation of this compound

This compound has a molecular formula of C₂₂H₃₂O₃ and a molecular weight of 344.49 g/mol .[1] Based on the general fragmentation patterns of pentacyclic triterpenoids, the following table summarizes the expected key fragment ions for this compound in positive ion mode ESI-MS/MS.

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 345.24 | 327.23 | H₂O (18.01 Da) | [M+H-H₂O]⁺ |

| 345.24 | 299.23 | HCOOH (46.01 Da) | [M+H-HCOOH]⁺ |

| 345.24 | 281.22 | H₂O + HCOOH (64.02 Da) | [M+H-H₂O-HCOOH]⁺ |

| 345.24 | Varies | Varies | Retro-Diels-Alder Fragments |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the MS fragmentation analysis of this compound.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound based on typical triterpenoid fragmentation.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Micranoic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a triterpenoid isolated from Kadsura angustifolia, belongs to a class of natural products known for their diverse pharmacological activities. Triterpenoids, including structurally similar compounds like ursolic acid and oleanolic acid, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] These compounds are of great interest in oncology research and drug development due to their potential to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound and presents representative data from related triterpenoids to serve as a benchmark for experimental design.

Data Presentation: Cytotoxicity of Representative Triterpenoids

While specific cytotoxic data for this compound is not yet widely published, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the structurally related pentacyclic triterpenoids, Ursolic Acid and Oleanolic Acid, against a range of human cancer cell lines. This data is valuable for comparative purposes and for selecting appropriate cell lines and concentration ranges for initial screening of this compound.

Table 1: Cytotoxicity (IC50) of Ursolic Acid against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | 37 | 24 | MTT |

| MDA-MB-231 | Breast Adenocarcinoma | 40-50 | 24 | MTT[4] |

| HepG2 | Hepatocellular Carcinoma | 0.261 | Not Specified | MTT[5] |

| TE-12 | Esophageal Squamous Cell Carcinoma | 29.65 | 48 | MTT[6] |

| TE-8 | Esophageal Squamous Cell Carcinoma | 39.01 | 48 | MTT[6] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | Not Specified | MTT[7] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | Not Specified | MTT[7] |

Table 2: Cytotoxicity (IC50) of Oleanolic Acid against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |

| HepG2 | Hepatocellular Carcinoma | 31.94 (µg/mL) | 48 | MTT[8] |

| MCF-7 | Breast Adenocarcinoma | 27.99 (µg/mL) | Not Specified | Not Specified[9] |

| A375 | Melanoma | 4.8 | Not Specified | Not Specified[10] |

| HL-60 | Leukemia | 44 | Not Specified | Not Specified[11] |

Experimental Protocols

A widely used colorimetric method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The protocol below is a generalized procedure suitable for screening the cytotoxic effects of this compound.

MTT Assay Protocol for In Vitro Cytotoxicity

Materials:

-

Target cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

This compound (or other test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in sterile Phosphate Buffered Saline - PBS)

-

Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

-

96-well flat-bottom sterile culture plates

-

Multi-channel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells to prepare a single-cell suspension in complete culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the diluted compound solutions to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.

-

Untreated Control: Cells in complete medium only.

-

Blank Control: Medium only (no cells) to measure background absorbance.

-

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathway Diagram

Caption: Triterpenoid-induced apoptosis signaling pathway.

References

- 1. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Reactive Oxygen Species-Mediated Autophagy by Ursolic Acid Inhibits Growth and Metastasis of Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. turkjps.org [turkjps.org]

Investigating the Anti-inflammatory Potential of Micranoic Acid A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A is a lanostane-type triterpenoid isolated from plants of the Kadsura genus, notably Kadsura coccinea. Triterpenoids from this genus have demonstrated various biological activities, including anti-inflammatory effects. These application notes provide a comprehensive overview of the proposed anti-inflammatory potential of this compound and detailed protocols for its investigation. The methodologies outlined are based on established assays for evaluating the anti-inflammatory properties of natural products, particularly other lanostane triterpenoids.

The primary mechanism of inflammation at the cellular level often involves the activation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways lead to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This document outlines a proposed investigational plan to assess the inhibitory effects of this compound on these key inflammatory markers and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the anti-inflammatory effects of this compound. These values are based on typical results observed for similar bioactive triterpenoids and serve as a benchmark for expected outcomes in experimental investigations.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) |

| 0 (Control) | 100 ± 4.2 | 5.3 ± 1.1 |

| 0 (LPS only) | 98 ± 3.5 | 100 |

| 1 | 97 ± 4.1 | 85.2 ± 5.6 |

| 5 | 96 ± 3.9 | 62.7 ± 4.8 |

| 10 | 95 ± 4.5 | 41.3 ± 3.9 |

| 25 | 93 ± 5.1 | 25.8 ± 3.1 |

| 50 | 88 ± 4.7 | 15.1 ± 2.5 |

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 1 | 12.5 ± 2.1 | 9.8 ± 1.9 |

| 5 | 35.8 ± 3.4 | 28.4 ± 3.1 |

| 10 | 58.2 ± 4.5 | 51.7 ± 4.2 |

| 25 | 75.6 ± 5.1 | 70.3 ± 5.5 |

| 50 | 89.4 ± 4.8 | 85.1 ± 4.9 |

Experimental Protocols

Protocol 1: Cell Culture and Viability Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should be left untreated (control) or treated with LPS alone.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

Culture supernatant from Protocol 1

Procedure:

-

Collect the cell culture supernatant from the 96-well plate used in Protocol 1 before the addition of MTT.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

Mouse TNF-α and IL-6 ELISA kits

-

Culture supernatant from Protocol 1

Procedure:

-

Use the cell culture supernatants collected in Protocol 2.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

-

Briefly, add supernatants to the antibody-coated wells, followed by the addition of detection antibodies and substrate.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on the standard curves.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells cultured in 6-well plates

-

This compound

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound at desired concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Use β-actin as a loading control to normalize the data.

Visualizations

Assessing the Antiviral Activity of Micranoic Acid A Against HIV: A Prospective Analysis

Absence of specific data on the anti-HIV activity of Micranoic acid A in publicly available scientific literature necessitates a generalized framework for its potential evaluation. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals to assess the anti-HIV-1 activity of a novel compound, such as this compound.

This compound is a terpenoid with the chemical formula C22H32O3. While some compounds isolated from Micromelum species, the plant genus from which similar compounds have been sourced, have shown biological activities, no specific anti-HIV data for this compound has been reported. To determine its potential as an anti-HIV agent, a systematic evaluation using a panel of in vitro assays is required. These assays are designed to determine the compound's efficacy in inhibiting viral replication, its mechanism of action, and its safety profile.

Data Presentation: Quantitative Summary of Antiviral Activity

A crucial aspect of antiviral drug discovery is the quantitative assessment of a compound's potency and toxicity. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of a Hypothetical Test Compound

| Cell Line | Virus Strain | Assay Type | EC50 (µM)a | CC50 (µM)b | TIc |

| TZM-bl | HIV-1 NL4-3 | Luciferase Reporter | Value | Value | Value |

| CEM-SS | HIV-1 IIIB | p24 Antigen | Value | Value | Value |

| PMBCs | HIV-1 BaL | p24 Antigen | Value | Value | Value |

aEC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. bCC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. cTI (Therapeutic Index): Calculated as CC50/EC50, indicating the compound's selectivity for the virus over host cells.

Table 2: Mechanistic Profile of a Hypothetical Test Compound Against HIV-1 Enzymes

| Target Enzyme | Assay Type | IC50 (µM)d |

| Reverse Transcriptase | Colorimetric | Value |

| Integrase | Fluorescence | Value |

| Protease | FRET | Value |

dIC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits the activity of a specific viral enzyme by 50%.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols provide a foundation for the systematic evaluation of a novel compound's anti-HIV-1 activity.

Protocol 1: Cytotoxicity Assay

This assay determines the concentration at which the test compound is toxic to host cells.

Workflow for Cytotoxicity Assay

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Methodology:

-

Cell Preparation: Seed TZM-bl or CEM-SS cells in a 96-well microtiter plate at a density of 1 x 104 cells/well.

-

Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

Viability Assessment: Add a viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] to each well.

-

Data Acquisition: After a further incubation period, measure the optical density at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: HIV-1 Replication Inhibition Assay (TZM-bl Reporter Cell Line)

This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a reporter gene (luciferase) that is activated upon viral entry and integration.

Workflow for HIV-1 Replication Inhibition Assay

Caption: Workflow for determining the 50% effective concentration (EC50).

Methodology:

-

Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

-

Viral Infection: Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain). Include a no-virus control and a virus-only control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of viral replication relative to the virus-only control and determine the EC50 value.

Protocol 3: Mechanism of Action - Reverse Transcriptase (RT) Inhibition Assay

This cell-free assay determines if the compound directly inhibits the activity of HIV-1 reverse transcriptase, an essential enzyme for converting viral RNA into DNA.

Workflow for RT Inhibition Assay

Caption: Workflow for determining the 50% inhibitory concentration (IC50) for RT.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and labeled or unlabeled deoxynucleoside triphosphates (dNTPs).

-

Enzyme and Inhibitor Addition: Add recombinant HIV-1 RT enzyme and serial dilutions of the test compound to the reaction mixture. Include a no-enzyme control and a no-compound control.

-

Incubation: Incubate the plate at 37°C to allow for DNA synthesis.

-

Detection: Quantify the newly synthesized DNA using a colorimetric or radiometric method.

-

Analysis: Calculate the percentage of RT inhibition relative to the no-compound control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

Should this compound demonstrate anti-HIV activity, further studies would be necessary to elucidate its precise mechanism of action. Potential targets in the HIV life cycle include:

-

Viral Entry: Inhibition of the interaction between the viral envelope protein (gp120) and the host cell receptors (CD4 and co-receptors CCR5 or CXCR4).

-

Reverse Transcription: Direct inhibition of the reverse transcriptase enzyme.

-

Integration: Blocking the function of the integrase enzyme, which incorporates the viral DNA into the host genome.

-

Protease Activity: Inhibiting the protease enzyme responsible for cleaving viral polyproteins into mature, functional proteins.

Hypothetical Signaling Pathway for an HIV Entry Inhibitor

Application Notes and Protocols for Testing Micranoic Acid A Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a naturally occurring terpenoid sourced from the Kadsura plant genus (family Schisandraceae), presents a novel scaffold for investigation in oncology.[1][2][3] While specific biological activities of this compound are not yet extensively documented in publicly available literature, its classification as a terpenoid suggests potential anti-cancer properties. Many terpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5][6]

These application notes provide a comprehensive framework for evaluating the efficacy of this compound using established 2D and 3D cell culture models. The protocols herein describe methods to assess its impact on cancer cell viability, proliferation, and apoptosis, and to elucidate its potential mechanism of action. Given the nascent stage of research on this compound, the data presented is hypothetical and serves to illustrate the application of these methods.

Recommended Cell Culture Models

The choice of cell culture model is critical for obtaining clinically relevant data.[7] We recommend a tiered approach, beginning with 2D monolayer cultures for initial high-throughput screening, followed by more complex 3D spheroid models that better mimic the tumor microenvironment.[8][9]

-

2D Monolayer Cultures: Ideal for initial screening of this compound to determine its cytotoxic concentration range (IC50) across a panel of cancer cell lines. This model is cost-effective and allows for rapid assessment.[7][10]

-

3D Spheroid Cultures: These models recapitulate cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers found in solid tumors, offering a more physiologically relevant system to test efficacy.[8][9][11][12]

A selection of cancer cell lines for initial screening could include representatives from major cancer types such as:

-

Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

-

Lung Cancer: A549 (non-small cell lung cancer)

-

Prostate Cancer: DU145 (androgen-independent)

-

Colorectal Cancer: HT-29

Experimental Protocols

2D Cell Culture Protocol

This protocol outlines the basic steps for maintaining and treating cancer cell lines in a 2D monolayer format.

Materials:

-

Selected cancer cell line

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

96-well and 6-well tissue culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Cell Seeding:

-

Grow cells to 80-90% confluency in a T-75 flask.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed cells into 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) at a predetermined density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the old medium from the cell culture plates and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

-

Incubation:

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

3D Spheroid Culture Protocol (Hanging Drop Method)

This protocol describes the generation of 3D tumor spheroids using the hanging drop method.[11][13]

Materials:

-

Single-cell suspension of cancer cells

-

Complete growth medium

-

PBS

-

Large petri dishes (e.g., 100 mm)

-

Lid of a petri dish

Procedure:

-

Cell Suspension Preparation:

-

Prepare a single-cell suspension as described in the 2D protocol, ensuring no cell clumps are present.

-

Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL in complete growth medium.

-

-

Hanging Drop Formation:

-

Pipette 20 µL droplets of the cell suspension onto the inner surface of a petri dish lid.

-

Add sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating.

-

Carefully invert the lid and place it on the bottom dish.

-

-

Spheroid Formation and Treatment:

-

Incubate the plates for 2-5 days to allow for spheroid formation.

-

Once spheroids have formed, they can be individually harvested and transferred to a low-attachment 96-well plate for treatment with this compound as described in the 2D protocol.

-

Efficacy Assessment

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of this compound.

-

MTT/XTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

BrdU Assay: Measures DNA synthesis as an indicator of cell proliferation.

Hypothetical Data Presentation:

Table 1: IC50 Values of this compound in 2D and 3D Cancer Cell Culture Models (µM)

| Cell Line | 2D Culture (48h) | 3D Spheroid Culture (72h) |

| MCF-7 | 15.2 | 35.8 |

| MDA-MB-231 | 8.9 | 22.1 |

| A549 | 12.5 | 28.4 |

| DU145 | 18.7 | 42.3 |

| HT-29 | 10.3 | 25.9 |

Apoptosis Assays

These assays determine if this compound induces programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-Glo 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Hypothetical Data Presentation:

Table 2: Apoptosis Induction by this compound (at IC50 concentration) after 48h Treatment

| Cell Line | % Apoptotic Cells (Annexin V+) | Fold-Increase in Caspase 3/7 Activity |

| MCF-7 | 35.6 | 4.2 |

| MDA-MB-231 | 48.2 | 6.8 |

| A549 | 41.5 | 5.5 |

Mechanism of Action: Signaling Pathway Analysis

Based on the known mechanisms of other anti-cancer terpenoids, this compound may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[6][14][15][16][17][18][19][20][21][22] Western blotting can be used to analyze the protein expression levels of key signaling molecules.

Hypothetical Signaling Pathway Affected by this compound:

Terpenoids often induce apoptosis through the intrinsic mitochondrial pathway and inhibit pro-survival signaling. A plausible hypothetical mechanism for this compound is the inhibition of the PI3K/Akt pathway, leading to the de-repression of pro-apoptotic proteins and the activation of caspases.

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: Experimental workflow for this compound efficacy testing.

Logical Relationship of 2D vs. 3D Models

The relationship between 2D and 3D cell culture models in drug screening is hierarchical and complementary.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Micraic acid A | 659738-08-6 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Terpenoids as potential chemopreventive and therapeutic agents in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures [archivesofmedicalscience.com]

- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. corning.com [corning.com]

- 10. researchgate.net [researchgate.net]

- 11. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]

- 14. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Pentacyclic Triterpenoids in Non-Small Cell Lung Cancer: The Mechanisms of Action and Therapeutic Potential [mdpi.com]

- 16. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 22. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action | MDPI [mdpi.com]

Developing Analytical Standards for Micranoic Acid A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micranoic acid A, a triterpenoid isolated from Kadsura angustifolia, represents a class of natural products with significant potential for therapeutic applications.[1][2] Triterpenoids from the genus Kadsura have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[3][4] To facilitate further research and development of this compound, robust and reliable analytical standards and methodologies are essential. This document provides detailed application notes and protocols for the extraction, purification, quantification, and characterization of this compound. Additionally, it outlines potential biological signaling pathways that may be modulated by this compound, based on the known activities of related triterpenoids.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is critical for the development of appropriate analytical methods and for ensuring the accurate preparation of standards.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 659738-08-6 | [1] |

| Molecular Formula | C22H32O3 | [1] |

| Molecular Weight | 344.49 g/mol | [1] |

| Predicted Boiling Point | 483.3±45.0 °C | [1] |

| Predicted Density | 1.09±0.1 g/cm3 | [1] |

| Predicted pKa | 4.72±0.10 | [1] |

| Source | Kadsura angustifolia | [1][2] |

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from the dried and powdered plant material of Kadsura angustifolia.

Materials:

-

Dried and powdered Kadsura angustifolia plant material

-

Methanol (95%, HPLC grade) containing 1% concentrated HCl

-

Ultrasonicator

-

Filter paper

-

0.45 µm PTFE membrane filter

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Protocol:

-

Mix 1 gram of the dried, powdered plant material with 10 mL of 95% methanol containing 1% concentrated HCl.

-

Homogenize the mixture using an ultrasonicator for 15 minutes.

-

Allow the mixture to stand for 30 minutes at room temperature.

-

Filter the extract through filter paper to remove solid plant debris.

-

Further filter the extract through a 0.45 µm PTFE membrane filter to ensure a particle-free solution.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Perform silica gel column chromatography on the crude extract.

-

Elute the column with a gradient of hexane and ethyl acetate to separate the fractions.

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the purified compound and evaporate the solvent to yield purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the quantitative analysis of this compound using HPLC with UV/PDA detection. Method optimization will be required for specific instrumentation and sample matrices.

Instrumentation and Columns:

-

HPLC system with a UV/PDA detector

-

A C18 or C30 reversed-phase column is recommended for triterpenoid separation.[5]

Mobile Phase and Gradient:

-

A common mobile phase for triterpenoid analysis is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1-0.2% formic or acetic acid) to improve peak shape.[6]

-

An example gradient could be:

-

Start with 60% acetonitrile and 40% water (containing 0.2% acetic acid).

-

Linearly increase to 90% acetonitrile over 60 minutes.[6]

-

-

The flow rate is typically set between 0.8 and 1.0 mL/min.[6]

Detection:

-

Triterpenoids often lack strong chromophores, making detection at low wavelengths (around 210 nm) necessary.[7]

Protocol:

-

Prepare a stock solution of purified this compound of known concentration in methanol or a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for injection by dissolving a known amount of the extract in the initial mobile phase composition and filtering it through a 0.22 µm syringe filter.

-

Inject the standards and the sample onto the HPLC system.

-

Develop a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Table 2: HPLC Method Parameters for Triterpenoid Analysis

| Parameter | Recommended Condition | Reference |

| Column | C18 or C30, 3-5 µm particle size | [5] |

| Mobile Phase A | Water with 0.1-0.2% Formic or Acetic Acid | [6] |

| Mobile Phase B | Acetonitrile | [6] |

| Gradient | 60-90% B over 60 min | [6] |

| Flow Rate | 0.8 - 1.0 mL/min | [6] |

| Detection Wavelength | 210 nm | [7] |

| Injection Volume | 10-20 µL | [7] |

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Sample Preparation:

-

Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4).

NMR Experiments:

-

1H NMR: Provides information about the number and types of protons in the molecule.

-

13C NMR: Provides information about the carbon skeleton. The chemical shifts for triterpenoids typically fall into distinct ranges: δ 8.0–60.0 (methyl, methylene, methine, and quaternary carbons), δ 60.0–90.0 (oxygenated carbons), δ 109.0–160.0 (olefinic carbons), and 170.0–220.0 (carbonyl carbons).[8]

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for assigning the complete structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition of this compound.

Protocol:

-

Prepare a dilute solution of the purified compound in a suitable solvent.

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Determine the accurate mass of the molecular ion and compare it with the theoretical mass of the proposed molecular formula (C22H32O3) to confirm its elemental composition.

Potential Biological Activities and Signaling Pathways

Triterpenoids have been shown to exert their biological effects through the modulation of various signaling pathways. Based on the known activities of related compounds, this compound may interact with key inflammatory and viral-related pathways.

Anti-inflammatory Activity

Many triterpenoids exhibit anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways.[9][10] These pathways are central to the production of pro-inflammatory mediators.

Caption: Potential inhibition of NF-κB and MAPK signaling by this compound.

Potential Anti-HIV Activity

Certain triterpenoids have been identified as inhibitors of HIV replication.[8][11][12] The mechanisms can include blocking viral entry, or inhibiting key viral enzymes such as reverse transcriptase and protease.

Caption: Potential inhibitory targets of this compound in the HIV life cycle.

Triterpenoid Biosynthesis Pathway

This compound, as a triterpenoid, is synthesized via the mevalonate pathway, starting from the cyclization of 2,3-oxidosqualene.[13][14] While the specific enzymes involved in the biosynthesis of this compound have not yet been elucidated, the general pathway provides a framework for understanding its formation.

Caption: General biosynthetic pathway of triterpenoids.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the development of analytical standards for this compound. The outlined methodologies for extraction, purification, and quantification will enable researchers to accurately study this promising natural product. Furthermore, the proposed biological pathways offer a starting point for investigating the pharmacological mechanisms of this compound, paving the way for its potential development as a therapeutic agent. Further research is warranted to elucidate the specific enzymes in its biosynthetic pathway and to confirm its interactions with the proposed signaling pathways.

References

- 1. Micraic acid A | 659738-08-6 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. researchgate.net [researchgate.net]

- 7. Triterpene Derivatives that Inhibit Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]